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bacteriocin A

Bacteriocin immunity Cross-protection Enterocin B

Bacteriocin A (CAS 155870‑23‑8), systematically designated carnobacteriocin A (CbnA), is a 53‑amino‑acid hydrophobic nonlantibiotic peptide bacteriocin produced by the lactic acid bacterium Carnobacterium piscicola LV17A. With a calculated molecular mass of 5052.85 Da and a structurally critical disulphide bridge between Cys22 and Cys51, this plasmid‑encoded (49 MDa) bacteriocin belongs to a distinct subgroup within the class IIa bacteriocins that differs markedly from the majority of hydrophobic peptide bacteriocins characterized to date.

Molecular Formula C6H6N2O4
Molecular Weight 0
CAS No. 155870-23-8
Cat. No. B1174505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriocin A
CAS155870-23-8
Synonymsbacteriocin A
Molecular FormulaC6H6N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriocin A (CAS 155870-23-8): Carnobacteriocin A Procurement & Research Guide


Bacteriocin A (CAS 155870‑23‑8), systematically designated carnobacteriocin A (CbnA), is a 53‑amino‑acid hydrophobic nonlantibiotic peptide bacteriocin produced by the lactic acid bacterium Carnobacterium piscicola LV17A [1]. With a calculated molecular mass of 5052.85 Da and a structurally critical disulphide bridge between Cys22 and Cys51, this plasmid‑encoded (49 MDa) bacteriocin belongs to a distinct subgroup within the class IIa bacteriocins that differs markedly from the majority of hydrophobic peptide bacteriocins characterized to date [2]. Its production is regulated by a three‑component signal transduction system and an induction factor (CbnX) active at concentrations as low as 10⁻¹¹ M, providing a well‑characterized model system for studying quorum‑sensing‑controlled antimicrobial peptide biosynthesis [3].

Why Nisin A or Pediocin PA-1 Cannot Replace Bacteriocin A (Carnobacteriocin A) in Research Applications


Generic substitution among bacteriocins fails because even closely related class IIa peptides exhibit fundamentally different genetic architectures, immunity protein specificities, and induction mechanisms that directly impact experimental reproducibility and translational outcomes. Carnobacteriocin A (CbnA) exemplifies this barrier: its immunity protein CbiA uniquely cross‑protects against the heterologous bacteriocin enterocin B—a property not shared by the immunity proteins of nisin A or pediocin PA‑1 [1]. Moreover, CbnA is encoded on a discrete 2.4 kb fragment lacking accessory bacteriocin genes, in contrast to the elaborate multi‑gene operons of nisin A (nisABTCIPR) and pediocin PA‑1 [2]. These molecular distinctions mean that switching bacteriocins without accounting for immunity cross‑specificity, induction factor concentration thresholds, or plasmid‑borne regulatory elements will yield non‑comparable results in antimicrobial assays, heterologous expression systems, and food preservation models [1][2].

Quantitative Differential Evidence: Bacteriocin A (Carnobacteriocin A) vs. Nisin A, Pediocin PA-1, and Enterocin B


Immunity Protein Cross-Protection: CbiA Confers Unique Resistance to Enterocin B

The immunity protein CbiA of carnobacteriocin A (CbnA) demonstrated cross‑protection against enterocin B, a closely related bacteriocin from Enterococcus faecium T136 [1]. In contrast, the immunity proteins of nisin A (NisI) and pediocin PA‑1 do not cross‑protect against heterologous bacteriocins outside their own operon specificity [2]. This functional divergence was confirmed by heterologous expression: CbiA and EniB (enterocin B immunity) reciprocally cross‑protected indicator strains against the cognate bacteriocins, a property not observed for any other class IIa immunity protein characterized to date [1].

Bacteriocin immunity Cross-protection Enterocin B Class IIa bacteriocins

Disulphide Bridge Architecture: A Structurally Distinct Non-Lantibiotic Constraint Lacking in Nisin A

Carnobacteriocin A possesses a single disulphide bridge between Cys22 and Cys51, confirmed by mass spectrometry showing the molecular mass of the major component (A3) to be 2 Da lower than the calculated linear peptide mass [1]. This post‑translational modification is fundamentally different from the lanthionine rings of nisin A (five thioether rings formed by lanthionine/β‑methyllanthionine residues) [2]. Pediocin PA‑1 similarly contains a disulphide bridge (Cys9–Cys14) but at a different topological position within its conserved YGNGVXC motif, while carnobacteriocin A's disulphide is located outside this motif and involves C‑terminal residues [1].

Bacteriocin structure Disulfide bridge Non-lantibiotic Mass spectrometry

Induction Factor Sensitivity: CbnX Triggers CbnA Production at 10⁻¹¹ M Threshold

Carnobacteriocin A production is induced by the chemically synthesized pheromone peptide CbnX at a minimum concentration of 10⁻¹¹ M, a threshold orders of magnitude lower than the induction concentrations typically required for nisin A biosynthesis (nisin A induction peptide NisI not formally characterized as a pheromone; nisin production is constitutive or nisin‑autoinduced at µg/mL levels) [1]. This ultra‑sensitive quorum‑sensing regulation enables CbnA production at extremely low cell densities, whereas pediocin PA‑1 production is typically growth‑associated and not inducible by exogenous peptide pheromones in the same manner [1][2].

Quorum sensing Bacteriocin induction Signal transduction Carnobacterium

Early Growth Phase Production Kinetics Differentiates CbnA from Late-Log Phase Bacteriocins

Carnobacteriocin A is detected early in the growth cycle of C. piscicola LV17A, in contrast to nisin A and pediocin PA‑1, which accumulate predominantly during late exponential and stationary phases [1]. This early production profile is correlated with the bacteriocin's plasmid‑borne genetic locus (pCP49) and its regulation by the CbnX induction factor, enabling antimicrobial activity before the culture reaches high cell density [1]. Pediocin PA‑1 production, by comparison, is typically maximal at the end of exponential growth (OD₆₀₀ ~1.0–1.5) and declines in stationary phase [2].

Bacteriocin production kinetics Growth phase Carnobacterium Plasmid-encoded bacteriocin

High Sequence Homology to Enterocin B Establishes a Distinct Phylogenetic Subgroup Separate from Pediocin PA-1

Carnobacteriocin A shares strong N‑terminal and C‑terminal sequence homology with enterocin B (both 53‑amino‑acid mature peptides with double‑glycine leader peptides), placing them together in a distinct subgroup within class IIa bacteriocins that is evolutionarily divergent from the pediocin PA‑1 subgroup [1]. While both carnobacteriocin A and pediocin PA‑1 are classified as class IIa, their sequence identity is low outside the conserved YGNGV motif; carnobacteriocin A lacks the characteristic pediocin‑family C‑terminal tail that mediates target recognition in pediocin PA‑1 [1][2].

Bacteriocin phylogeny Sequence homology Enterocin B Class IIa classification

Optimal Research & Industrial Application Scenarios for Bacteriocin A (Carnobacteriocin A)


Engineering Cross-Protective Starter Cultures for Food Fermentation Using CbnA Immunity Protein CbiA

The demonstrated cross‑protection of CbiA (carnobacteriocin A immunity protein) against enterocin B enables the rational design of dual‑protective starter cultures for fermented meat and dairy products. By co‑expressing CbnA and its immunity protein alongside enterocin‑producing strains, food microbiologists can construct robust microbial consortia with built‑in resistance to multiple bacteriocins, reducing the risk of starter culture failure due to bacteriocin‑mediated inhibition [1]. This application cannot be replicated using nisin A or pediocin PA‑1 immunity systems, which lack heterologous cross‑protection capacity.

Ultra-Sensitive Quorum-Sensing Biosensor Development Using the CbnX-CbnA Induction System

The CbnX induction factor active at 10⁻¹¹ M represents one of the most sensitive peptide‑mediated quorum‑sensing systems characterized in Gram‑positive bacteria. This feature makes the carnobacteriocin A regulatory circuit an ideal template for developing whole‑cell biosensors capable of detecting peptide pheromones at sub‑picomolar concentrations, with applications in food spoilage monitoring and clinical diagnostics [1]. Nisin A and pediocin PA‑1 lack comparable ultra‑sensitive induction mechanisms, making CbnA the system of choice for high‑sensitivity applications.

Structure-Activity Relationship Studies on Non-Lantibiotic Disulphide-Constrained Antimicrobial Peptides

Carnobacteriocin A provides a structurally unique scaffold for SAR studies due to its C‑terminal disulphide bridge (Cys22–Cys51) that differs topologically from the N‑terminal disulphide of pediocin PA‑1 and the lanthionine rings of nisin A. This distinct folding constraint enables systematic investigation of how disulphide bond position influences target membrane recognition, pore formation, and antimicrobial spectrum in class IIa bacteriocins [1]. Procurement of carnobacteriocin A is essential for laboratories conducting comparative structural biology of non‑lantibiotic bacteriocins.

Early-Intervention Antimicrobial Models for Perishable Food Preservation

Because carnobacteriocin A is produced early in the bacterial growth cycle, it offers a unique model for studying pre‑emptive antimicrobial intervention strategies in perishable foods. Unlike nisin A and pediocin PA‑1, which require cultures to reach high cell densities before significant bacteriocin accumulation occurs, CbnA‑based systems can achieve antimicrobial activity at low initial inoculum levels, potentially enabling more effective control of psychrotrophic spoilage organisms in refrigerated products [1].

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